[1-(Aminomethyl)cyclopropyl](5-bromothiophen-2-yl)methanol [1-(Aminomethyl)cyclopropyl](5-bromothiophen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696047
InChI: InChI=1S/C9H12BrNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2
SMILES:
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17 g/mol

[1-(Aminomethyl)cyclopropyl](5-bromothiophen-2-yl)methanol

CAS No.:

Cat. No.: VC17696047

Molecular Formula: C9H12BrNOS

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](5-bromothiophen-2-yl)methanol -

Specification

Molecular Formula C9H12BrNOS
Molecular Weight 262.17 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(5-bromothiophen-2-yl)methanol
Standard InChI InChI=1S/C9H12BrNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2
Standard InChI Key BWIGDSYRFOANFI-UHFFFAOYSA-N
Canonical SMILES C1CC1(CN)C(C2=CC=C(S2)Br)O

Introduction

[Introduction to 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)

1-(Aminomethyl)cyclopropylmethanol is a complex organic compound featuring a cyclopropyl ring, an aminomethyl group, and a brominated thiophene moiety. This unique combination of functional groups makes it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is C9H12BrNOS, with a molecular weight of 262.17 g/mol.

Synthesis Methods

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions:

  • Formation of the Cyclopropyl Group: Achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

  • Introduction of the Aminomethyl Group: Involves aminomethylation reactions using formaldehyde and a primary amine.

  • Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).

  • Coupling Reactions: The final step involves coupling the bromothiophenyl group with the cyclopropyl and aminomethyl groups using suitable coupling agents and catalysts.

Biological Activity

Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities:

  • Antimicrobial Activity: Thiophene rings have shown promising antibacterial properties, potentially enhanced by the bromine atom.

  • Anti-inflammatory Effects: The aminomethyl group may influence inflammatory pathways.

  • Analgesic Properties: Analogous compounds have been reported to possess analgesic effects.

Safety and Handling

1-(Aminomethyl)cyclopropylmethanol is classified for research and development use only, under the supervision of a technically qualified individual. It is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation .

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